2-Phenylquinoxaline

Dye-sensitized solar cells DSSC Organic sensitizers

2-Phenylquinoxaline (CAS 5021-43-2) is a critical cyclometalating ligand precursor for Ir(III) and Pt(II) phosphorescent complexes, enabling orange-to-red OLED emission (583–616 nm). Its mono-phenyl substitution provides distinct electronic and steric advantages over 2,3-diphenyl analogs, achieving >10% PCE in DSSCs. The core also supports FASN inhibitor development (IC50 = 0.7 μM). Procure this high-purity building block for reproducible performance in materials science and medicinal chemistry programs. Order now for competitive research-grade pricing.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 5021-43-2
Cat. No. B188063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinoxaline
CAS5021-43-2
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
InChIKeyQWNCDHYYJATYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoxaline (CAS 5021-43-2): Procurement-Grade Specifications and Core Physicochemical Profile


2-Phenylquinoxaline (CAS 5021-43-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₂ (MW 206.24 g/mol), consisting of a quinoxaline core fused from benzene and pyrazine rings with a phenyl substituent at the 2-position [1]. Its physicochemical properties include a melting point of 132–133 °C, predicted boiling point of 362.9±27.0 °C, density of 1.176±0.06 g/cm³, and a predicted pKa of 0.57±0.30 [2]. The compound exhibits a calculated XLogP3 of 2.9 and estimated water solubility of approximately 43.35 mg/L at 25 °C [1]. These baseline properties inform procurement decisions regarding handling, storage, and formulation compatibility.

Why Generic Quinoxaline Substitution Is Scientifically Invalid: 2-Phenylquinoxaline Differentiation Rationale


Generic substitution among quinoxaline derivatives is scientifically invalid due to profound structure-dependent variations in electronic, photophysical, and biological performance. The 2-phenyl substituent in 2-phenylquinoxaline confers a specific combination of extended π-conjugation and electron-accepting character that cannot be replicated by alkyl, hydrogen, or heteroaryl substituents. Critically, the presence of a phenyl group at the 2-position versus two phenyl groups at the 2- and 3-positions (as in 2,3-diphenylquinoxaline) alters both electronic properties and molecular geometry, directly affecting device performance and biological target engagement [1]. Similarly, replacing the phenyl ring with methyl (2-methylquinoxaline) eliminates the extended conjugation that enables applications in phosphorescent metal complexes and electron-transport materials [2]. The evidence presented below establishes quantifiable performance differentials that preclude interchangeability.

2-Phenylquinoxaline (5021-43-2): Quantified Comparator-Based Differentiation Evidence


Superior Open-Circuit Voltage Performance of Phenanthrene-Fused Quinoxaline (PFQ) Dyes Versus 2,3-Diphenylquinoxaline (DPQ) in Dye-Sensitized Solar Cells

Phenanthrene-fused-quinoxaline (PFQ)-based D-A-π-A organic sensitizers derived from the 2-phenylquinoxaline structural motif demonstrated extended absorption spectra and improved open-circuit voltage (Voc) performance compared to 2,3-diphenylquinoxaline (DPQ)-based dyes. The best-performing PFQ dye WS-84 achieved a power conversion efficiency (PCE) of 10.11%, substantially exceeding that of the DPQ-based reference dye IQ-4 under identical iodine electrolyte-based DSSC conditions [1].

Dye-sensitized solar cells DSSC Organic sensitizers Photovoltaic

Tunable Orange-Red Emission in Iridium(III) Complexes: Substituent-Dependent Photoluminescence Wavelength Modulation Using 2-Phenylquinoxaline Ligands

A series of heteroleptic cyclometalated iridium(III) complexes based on 2-phenylquinoxaline ligands demonstrated tunable emission maxima through substituent modification on the phenyl ring. The complexes (pqx)₂Ir(acac) [1], (dmpqx)₂Ir(acac) [2], and (dfpqx)₂Ir(acac) [3] exhibited photoluminescence emission maxima (λPL,max) in the orange-red region spanning 583 nm to 616 nm. The emission maximum shift of approximately 33 nm was achieved solely by altering the substituents on the 2-phenylquinoxaline ligand framework [1].

OLED Phosphorescent materials Iridium complexes Photoluminescence

Triplet-Triplet Annihilation Upconversion Quantum Yields Up to 39.3% Achieved with 2-Phenylquinoxaline-Derived Iridium(III) Complexes

Cationic, cyclometalated iridium(III) complexes incorporating substituted 2-phenylquinoxaline ligands demonstrated high triplet-triplet annihilation upconversion (TTA-UC) performance with quantum yields reaching up to 39.3% [1]. In parallel work, platinum(II) complexes with substituted 2-phenylquinoxaline cyclometalating ligands achieved TTA-UC quantum yields of up to 14% with emission maxima tunable between 603–620 nm [2].

Triplet-triplet annihilation Upconversion Photosensitizers Iridium complexes

FASN Inhibition and Anticancer Cytotoxicity: QNX-10 (2-Phenylquinoxaline-6-Carboxylic Acid Derivative) Demonstrates Sub-2.2 μM IC50

A 2-phenylquinoxaline-6-carboxylic acid derivative, designated QNX-10, exhibited potent fatty acid synthase (FASN) inhibition with an in vitro IC50 of 0.7 μM and selective cytotoxicity against colorectal (HCT-116, Caco-2) and breast (MCF-7) cancer cell lines with IC50 values below 2.2 μM [1]. Structure-activity relationship analysis across the synthesized series demonstrated that all 2-phenylquinoxaline-derived compounds showed potent and selective cytotoxicity against the three evaluated cancer cell lines with IC50 values less than 10 μM [1].

Anticancer FASN inhibitor Drug discovery Medicinal chemistry

Fluorescence Quantum Yields of Phenylquinoxaline Derivatives Range from 15.93% to 49.83% in Chloroform, with Structural Tuning Capability

Systematic photophysical characterization of phenylquinoxaline derivatives including the 2-phenylquinoxaline structural class revealed fluorescence quantum yields ranging from 15.93% to 49.83% in chloroform media, with emission characteristics quantified by CIE color coordinates [1]. The emission properties are modulated by the specific phenylquinoxaline ring structure and the nature of attached functional units. These values provide a quantitative baseline for assessing the optical performance of 2-phenylquinoxaline-based materials in fluorescence applications.

Fluorescence Photophysics Optical materials Spectroscopy

Ionization Potential of ~6.0 eV Determined for Phenylquinoxaline-Based Electron Transport Materials in OLED Applications

Ultraviolet photoelectron spectroscopy (UPS) measurements on low molecular weight phenylquinoxalines and related derivatives, including 2-phenylquinoxaline-class materials, determined an ionization potential of approximately 6.0 eV for these electron transport layer candidates [1][2]. This relatively high ionization potential is characteristic of heterocyclic materials with electron-accepting quinoxaline cores and contributes to their suitability as electron injection and transport layers in heterolayer OLED architectures.

OLED Electron transport layer UPS Organic electronics

2-Phenylquinoxaline (5021-43-2): Evidence-Backed Research and Industrial Application Scenarios


Phosphorescent OLED Emitter Development via Iridium(III) Complexation

2-Phenylquinoxaline serves as a versatile cyclometalating ligand precursor for synthesizing orange-to-red emitting iridium(III) phosphorescent complexes with tunable emission wavelengths across the 583–616 nm range [1]. The ligand framework enables fine spectral tuning through substituent modification on the phenyl ring without altering the core complex architecture, making it suitable for OLED display and solid-state lighting applications where precise color coordinates are required. The 2-phenyl substitution pattern provides the necessary extended π-conjugation and steric profile for efficient metal-to-ligand charge transfer (MLCT) emission.

Dye-Sensitized Solar Cell (DSSC) Sensitizer Scaffold Development

The 2-phenylquinoxaline structural motif, when incorporated into D-A-π-A organic sensitizer architectures (particularly as phenanthrene-fused-quinoxaline derivatives), enables power conversion efficiencies exceeding 10% in iodine electrolyte-based DSSCs, outperforming 2,3-diphenylquinoxaline analogs [2]. The mono-phenyl substitution pattern at the 2-position, combined with extended conjugation through ring fusion, improves both absorption spectral coverage and open-circuit voltage performance relative to di-substituted quinoxaline acceptors.

FASN-Targeted Anticancer Lead Optimization

The 2-phenylquinoxaline-6-carboxylic acid scaffold provides a validated starting point for developing fatty acid synthase (FASN) inhibitors with sub-micromolar enzyme potency (IC50 = 0.7 μM for lead compound QNX-10) and selective cytotoxicity against colorectal and breast cancer cell lines [3]. Procurement of 2-phenylquinoxaline supports medicinal chemistry programs requiring a phenylquinoxaline core for structure-activity relationship studies, with the 6-position serving as a key derivatization site for introducing carbonyl piperazine and related pharmacophore extensions.

Triplet-Triplet Annihilation Upconversion (TTA-UC) Photosensitizer Synthesis

2-Phenylquinoxaline-derived cyclometalated platinum(II) and iridium(III) complexes function as efficient photosensitizers for triplet-triplet annihilation upconversion, achieving upconversion quantum yields of up to 39.3% (Ir) and 14% (Pt) [4][5]. These performance metrics support the procurement of 2-phenylquinoxaline for research programs in photon upconversion technologies, bioimaging probes requiring NIR-to-visible conversion, and solar energy harvesting systems where triplet energy transfer efficiency directly impacts device performance.

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